molecular formula C19H23N3O4 B12169621 1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B12169621
M. Wt: 357.4 g/mol
InChI Key: CURHBJMDKWQRQF-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrrole moiety, and a dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and its relevance in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, using ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This reaction typically proceeds under mild conditions and yields the desired product with moderate efficiency. Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target molecules through hydrogen bonding and other interactions, potentially modulating biological activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-pyrrol-1-ylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H23N3O4/c1-25-15-5-6-16(17(12-15)26-2)22-13-14(11-18(22)23)19(24)20-7-10-21-8-3-4-9-21/h3-6,8-9,12,14H,7,10-11,13H2,1-2H3,(H,20,24)

InChI Key

CURHBJMDKWQRQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC=C3)OC

Origin of Product

United States

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